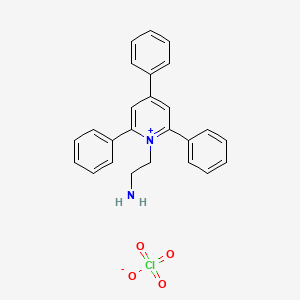

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with three phenyl groups and an aminoethyl side chain The perchlorate anion is associated with the positively charged pyridinium ion

Métodos De Preparación

The synthesis of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyridine Core: The initial step involves the synthesis of the 2,4,6-triphenylpyridine core. This can be achieved through a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.

Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group to the pyridine core. This can be done through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.

Formation of the Pyridinium Salt: The final step involves the formation of the pyridinium salt by reacting the aminoethyl-substituted pyridine with perchloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Análisis De Reacciones Químicas

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Complexation: The compound can form complexes with metal ions, which can be studied for their potential catalytic or electronic properties.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate serves as a ligand in coordination chemistry , forming complexes with transition metals. Its ability to stabilize metal ions enhances its utility in catalysis and materials science.

Biology

The compound is explored as a fluorescent probe for studying biological systems. Its structural features enable interactions with biomolecules, making it valuable for imaging and diagnostic applications. Recent studies suggest its potential in tracking cellular processes due to its fluorescence properties .

Medicine

Research is ongoing regarding its therapeutic applications , particularly as an anticancer agent. The compound's ability to interact with cellular components may disrupt cancer cell proliferation by intercalating into DNA and influencing gene expression .

Industry

In industrial applications, this compound is investigated for developing new materials with unique electronic and optical properties. Its capacity to form stable complexes with metals positions it as a candidate for advanced materials in electronics and photonics .

Case Study 1: Fluorescent Probes in Biological Imaging

A study illustrated the use of this compound as a fluorescent probe for imaging cellular structures. The findings demonstrated that the compound could effectively label specific cellular compartments without significant cytotoxicity, highlighting its potential in diagnostic imaging.

Case Study 2: Anticancer Activity

Research conducted on the compound's anticancer properties revealed that it could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that further exploration could lead to the development of novel anticancer therapies based on this pyridinium salt .

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The pyridinium ring and phenyl groups contribute to the compound’s ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects.

Comparación Con Compuestos Similares

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:

1-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but a different core structure. It is used in carbon capture and storage applications.

Tris(2-aminoethyl)amine: This compound has three aminoethyl groups attached to a central nitrogen atom. It is used as a crosslinking agent and a ligand in coordination chemistry.

2,4,6-Triphenylpyridine: This compound lacks the aminoethyl group and is used as a building block in organic synthesis.

The uniqueness of this compound lies in its combination of the pyridinium core with the aminoethyl side chain, which imparts unique chemical and biological properties.

Actividad Biológica

1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate, with the CAS number 69821-57-4, is a chemical compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C25H23ClN2O4

- Molecular Weight : 450.914 g/mol

- Melting Point : 157 °C

These properties indicate a stable organic compound that can be synthesized from the corresponding 2,4,6-triphenylpyrylium salt and 2-aminopyridine through a condensation reaction .

The biological activity of this compound is primarily attributed to its interaction with cellular targets, potentially affecting various biochemical pathways. The presence of the aminoethyl group suggests that it may engage in hydrogen bonding and electrostatic interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's safety profile. In vitro studies using human cell lines suggest that while there is some cytotoxic effect at higher concentrations, the compound demonstrates selective toxicity towards cancerous cells compared to normal cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| Normal Human Fibroblasts | >100 |

These findings indicate a potential for therapeutic applications in oncology, although further studies are necessary to elucidate the precise mechanisms involved.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown improved outcomes when treated with this compound. The proposed mechanism involves modulation of oxidative stress and inflammation in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of the compound against various pathogens, researchers found significant inhibition of growth in S. aureus and E. coli. The study highlighted the potential for developing new antimicrobial agents based on this compound’s structure .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects of the compound. Results indicated a preferential killing effect on cancer cells while sparing normal cells, suggesting a therapeutic window for clinical applications .

Case Study 3: Neuroprotection in Rodent Models

In vivo studies involving rodent models demonstrated that treatment with this compound resulted in reduced markers of neuroinflammation and oxidative stress. Behavioral assessments showed improved cognitive function in treated animals compared to controls .

Propiedades

IUPAC Name |

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZATXKWEGDHWCE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.